

Available Quantitative Data on Soraprazan

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Compound Focus: Soraprazan

CAS No.: 261944-46-1

Cat. No.: S595521

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The table below summarizes the key physicochemical and biological data available for **Soraprazan** from identified studies.

Parameter	Value / Result	Context / Method	Source
IC ₅₀ (H,K-ATPase)	0.08 µM	In vitro inhibition of gastric H,K-ATPase enzyme from hog gastric mucosa.	[1]
pKa	Not explicitly found	The provided search results do not contain an experimentally determined pKa value for Soraprazan.	-
Chemical Stability	Stable under acidic conditions	As a P-CAB, it is inherently acid-stable and does not require enteric coating.	[2] [3]
Solid Forms	Not reported for Soraprazan	No polymorphs are mentioned. (Note: Studies on the P-CAB Tegoprazan detail multiple solid forms).	[4]

Experimental Protocols from Literature

While direct protocols for **Soraprazan** are limited, the following details from research articles can inform stability-testing strategies.

In Vitro Potency Assay (H,K-ATPase Inhibition)

This protocol is based on the method used to determine the IC₅₀ value for **Soraprazan** [1].

- **Enzyme Preparation:** Gastric H,K-ATPase is derived from hog gastric mucosa. The mucosal tissue is homogenized in a sucrose and PIPES/Tris buffer solution with EDTA and EGTA. The enzyme is then isolated and purified via differential and density gradient centrifugation.
- **Inhibition Assay:** The inhibitory activity of **Soraprazan** is measured by assessing its effect on the ATPase enzyme's function.
- **Data Analysis:** The concentration that inhibits 50% of the enzyme's activity (IC₅₀) is calculated from the assay data.

Protocol for Polymorph Stability (from Tegoprazan Study)

This detailed protocol from a study on **Tegoprazan** provides an excellent model for how to investigate polymorphic stability, which is a critical aspect of pre-formulation for any solid drug substance [4].

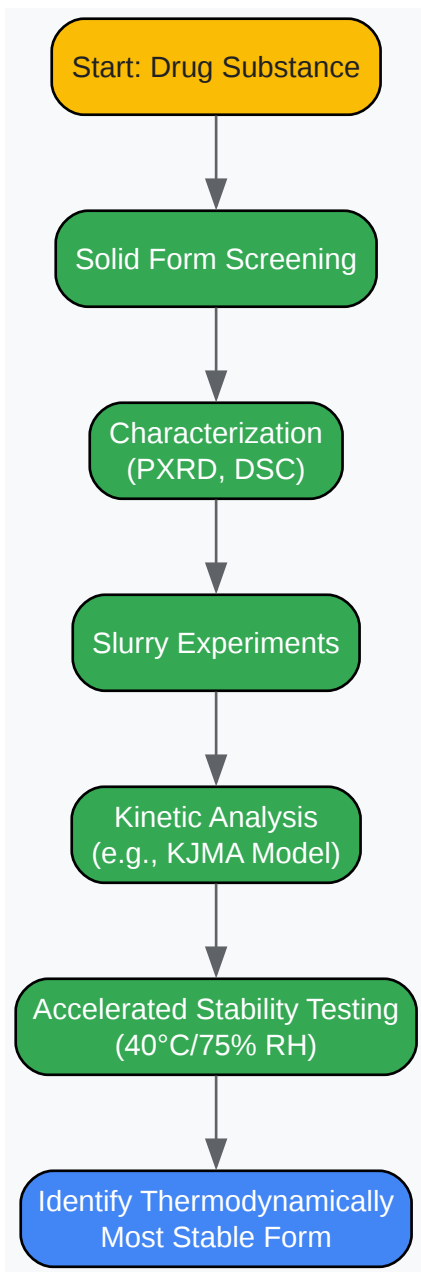
- **Slurry Experiments:**
 - **Objective:** To induce and monitor solvent-mediated phase transformations between solid forms.
 - **Method:** Suspend the solid form (e.g., amorphous or Polymorph B) in various solvents (e.g., methanol, acetone, water). The slurry is agitated at a constant temperature for a defined period.
 - **Monitoring:** Samples are collected at regular intervals, and the solid phase is isolated and analyzed by **Powder X-Ray Diffraction (PXRD)** to identify the crystalline form present.
- **Kinetic Modeling of Transformation:**
 - **Objective:** To quantitatively understand the rate of polymorph conversion.
 - **Method:** The transformation data from slurry experiments is fitted to the **Kolmogorov–Johnson–Mehl–Avrami (KJMA) model**. This model helps extract parameters related to the nucleation and growth mechanisms of the more stable polymorph.
- **Accelerated Stability Studies:**
 - **Objective:** To assess physical stability under stress conditions.
 - **Method:** Store solid samples under accelerated conditions (e.g., **40°C / 75% Relative Humidity**). Analyze the samples periodically using PXRD to detect any solid-form changes.

- **Thermal Analysis:**

- **Objective:** To characterize the thermal behavior of different solid forms.
- **Method:** Perform **Differential Scanning Calorimetry (DSC)** to measure melting points, glass transitions, and other thermal events.

Workflow for Polymorph Stability Investigation

For a drug substance like **Soraprazan**, investigating its solid-state properties would be a priority. The diagram below outlines a logical workflow for such an investigation, based on the methodologies applied to Tegoprazan.



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Important Notes on Information Gaps

- **Limited Soraprazan-Specific Data:** The available public data on **Soraprazan** is primarily focused on its biological efficacy and its newer application in ophthalmology (as Remofuscin). Detailed pre-formulation data, such as solubility profiles, degradation kinetics under various stressors (pH, heat, light), and comprehensive polymorph screening results, are not disclosed in the searched literature.

- **Tegoprazan as a Proxy:** The protocols for Tegoprazan provide a robust and modern framework for stability testing P-CABs. You can adapt these methodologies, using the experimental logic and techniques as a guide for developing **Soraprazan**-specific protocols.

I hope this structured compilation of available data and methodologies provides a solid starting point for your work.

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References

1. Setting New Standards in Inhibition of Gastric Acid Secretion [sciencedirect.com]
2. A New Era for the Treatment of Acid-related Diseases [jnmjournal.org]
3. Potassium-competitive Acid Blockers: Current Clinical Use ... [link.springer.com]
4. Comprehensive Investigation of Polymorphic Stability and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Available Quantitative Data on Soraprazan]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b595521#soraprazan-stability-testing>]

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